![molecular formula C20H30N2O2 B12909004 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one CAS No. 5442-56-8](/img/structure/B12909004.png)
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 It is known for its unique structure, which includes a quinoline core substituted with dibutylamino, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one typically involves the reaction of N-formyl-4-methoxy-2-methyl diphenylamine with N,N-dibutyl-2-hydroxy ketone acid in the presence of concentrated sulfuric acid at a temperature range of 15-25°C for 4-48 hours . The reaction mixture is then solidified by adding cool water and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dibutylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
類似化合物との比較
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, making it ideal for security inks and anti-counterfeiting labels.
3-(Dibutylamino)propylamine: Used in various chemical syntheses and industrial applications.
Methyl 3,3-dimethoxypropionate: Utilized in the synthesis of indole derivatives.
Uniqueness
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one stands out due to its unique quinoline core structure and the presence of dibutylamino, methoxy, and methyl groups
特性
CAS番号 |
5442-56-8 |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O2/c1-5-7-11-22(12-8-6-2)14-18-15(3)21-19-13-16(24-4)9-10-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23) |
InChIキー |
ZWWQCBHVDHZKGR-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


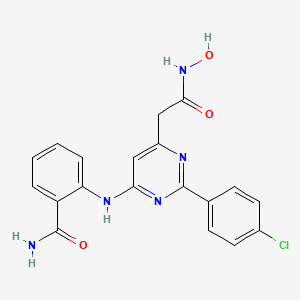
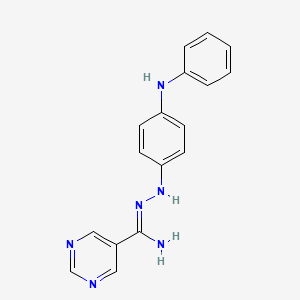
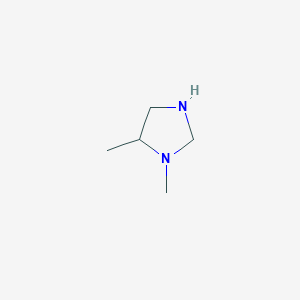
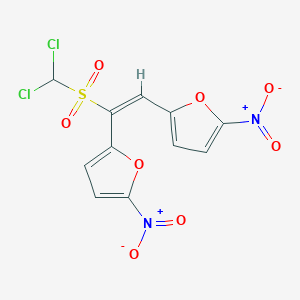
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
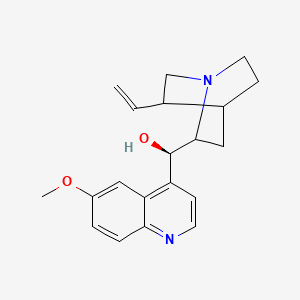
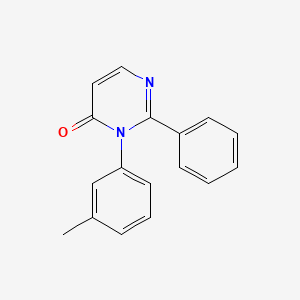
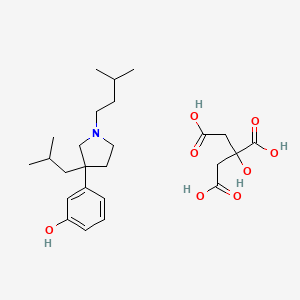
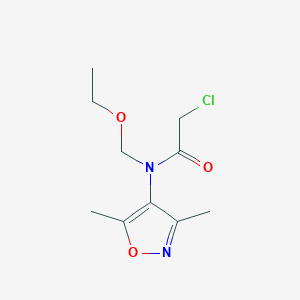
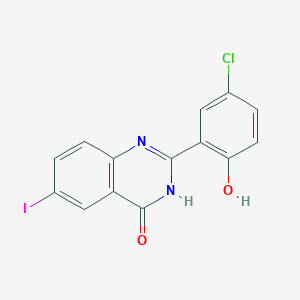
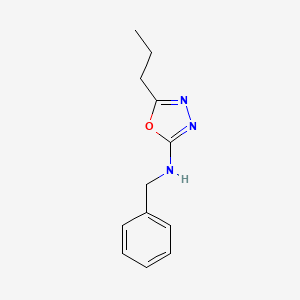
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
